molecular formula C18H19N5O4S2 B2570307 methyl 3-(N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034372-91-1

methyl 3-(N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2570307
M. Wt: 433.5
InChI Key: YSBRCSRVKVNIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C18H19N5O4S2 and its molecular weight is 433.5. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has been conducted on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, which are suitable for use as antibacterial agents. These compounds demonstrate high antibacterial activities, indicating the potential of such molecules in developing new treatments for bacterial infections (Azab, Youssef, & El-Bordany, 2013).

Structural Diversity in Heterocyclic Compounds

Another study explores the synthesis and tautomeric structures of novel thiophene-based bis-heterocyclic monoazo dyes. This research highlights the versatility of thiophene derivatives in synthesizing compounds with varied structural features and potential applications in dyeing and biological activities (Karcı & Karcı, 2012).

Catalytic Synthesis Approaches

The catalytic synthesis of pyrazole and benzo[b]thiophene derivatives has been explored, showcasing the efficiency of ligand-controlled synthesis in producing compounds with potential pharmaceutical applications. This research opens avenues for the development of synthetic methodologies that can be applied to a wide range of heterocyclic compounds (Dhage et al., 2014).

Antitumoral Activity Evaluation

The synthesis of tricyclic lactones with potential antitumoral activities demonstrates the application of thiophene derivatives in medicinal chemistry. This research evaluates the inhibitory effects of these compounds on human tumor cell lines, suggesting their potential as therapeutic agents (Queiroz et al., 2009).

Nonlinear Optical Properties

A study on the synthesis of pyrazole-thiophene-based amide derivatives highlights their nonlinear optical (NLO) properties. This research indicates the potential of these compounds in optical and electronic applications, demonstrating the multifaceted applications of thiophene derivatives in both medicinal chemistry and materials science (Kanwal et al., 2022).

properties

IUPAC Name

methyl 3-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S2/c1-27-18(24)17-16(4-9-28-17)29(25,26)21-7-8-23-15(12-2-3-12)10-13(22-23)14-11-19-5-6-20-14/h4-6,9-12,21H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBRCSRVKVNIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C(=CC(=N2)C3=NC=CN=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate

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